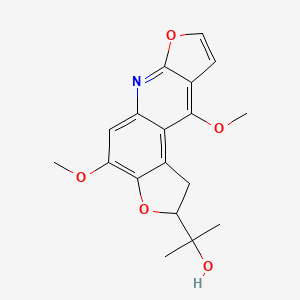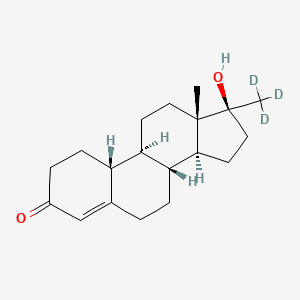
Normethandrone-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Normethandrone-d3 is a deuterium-labeled derivative of normethandrone, a synthetic anabolic-androgenic steroid. It is primarily used as a reference standard in scientific research and analytical studies. The molecular formula of this compound is C19D3H25O2, and it has a molecular weight of 291.443 g/mol .
Preparation Methods
The synthesis of Normethandrone-d3 involves the incorporation of deuterium atoms into the normethandrone molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium at the desired positions
Chemical Reactions Analysis
Normethandrone-d3, like its non-deuterated counterpart, can undergo various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or alcohols. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols or alkanes. Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: this compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield ketones, while reduction with sodium borohydride can produce alcohols.
Scientific Research Applications
Normethandrone-d3 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Analytical Chemistry: this compound serves as an internal standard in mass spectrometry and other analytical techniques to quantify normethandrone and related compounds.
Pharmacokinetics: Researchers use this compound to study the metabolism and pharmacokinetics of normethandrone in biological systems.
Drug Development: It is used in the development and validation of analytical methods for detecting and quantifying anabolic steroids in biological samples.
Mechanism of Action
Normethandrone-d3, like normethandrone, exerts its effects by binding to androgen receptors in target tissues. This binding activates the androgen receptor, leading to changes in gene expression that promote anabolic and androgenic effects. The molecular targets and pathways involved include the androgen receptor signaling pathway, which regulates the expression of genes involved in muscle growth, protein synthesis, and other anabolic processes .
Comparison with Similar Compounds
Normethandrone-d3 is similar to other deuterium-labeled anabolic steroids, such as deuterated nandrolone and deuterated testosterone. its uniqueness lies in its specific labeling and structural characteristics, which make it particularly useful as a reference standard in analytical studies. Similar compounds include:
Nandrolone-d3: A deuterium-labeled derivative of nandrolone, used in similar analytical applications.
Testosterone-d3: A deuterium-labeled derivative of testosterone, also used as an internal standard in analytical chemistry.
This compound’s specific labeling and structural properties make it a valuable tool in scientific research, particularly in the fields of analytical chemistry and pharmacokinetics.
Properties
Molecular Formula |
C19H28O2 |
|---|---|
Molecular Weight |
291.4 g/mol |
IUPAC Name |
(8R,9S,10R,13S,14S,17S)-17-hydroxy-13-methyl-17-(trideuteriomethyl)-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C19H28O2/c1-18-9-7-15-14-6-4-13(20)11-12(14)3-5-16(15)17(18)8-10-19(18,2)21/h11,14-17,21H,3-10H2,1-2H3/t14-,15+,16+,17-,18-,19-/m0/s1/i2D3 |
InChI Key |
ZXSWTMLNIIZPET-VUXBHZGSSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])[C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@H]34)C)O |
Canonical SMILES |
CC12CCC3C(C1CCC2(C)O)CCC4=CC(=O)CCC34 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


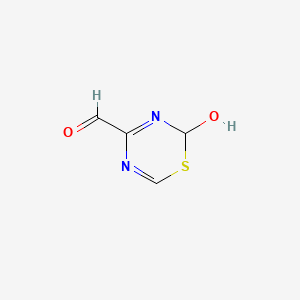
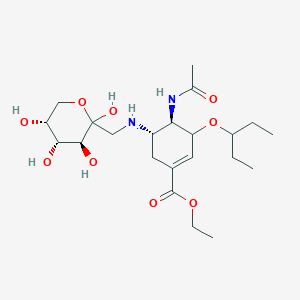
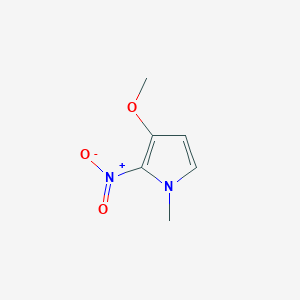
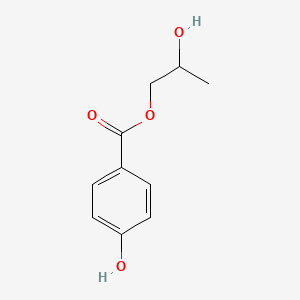
![6,7,15,16,24,25,33,34-Octaoctoxy-2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19,21(38),22,24,26,28,30(37),31,33,35-nonadecaene](/img/structure/B13837897.png)
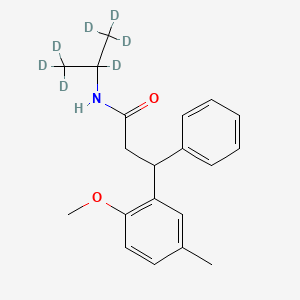
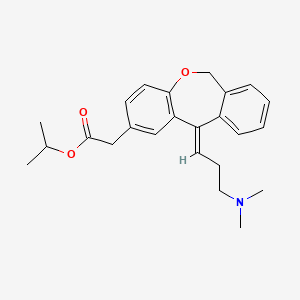
![tert-butyl N-[4-(dimethylamino)butyl]carbamate](/img/structure/B13837902.png)
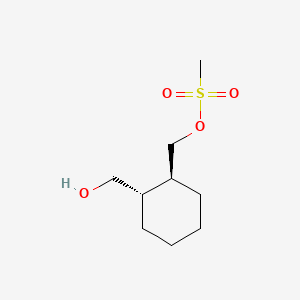



![7-Chloro-3-methyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13837921.png)
